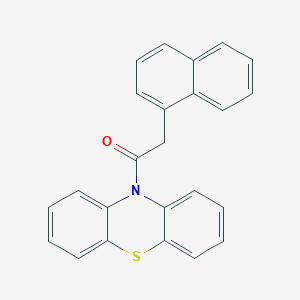![molecular formula C16H27ClN4O2 B13579988 N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamidehydrochloride](/img/structure/B13579988.png)
N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamide hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cycloheptyl group, a pyrazine ring, and a carboxamide group, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Cycloheptyl Group: The cycloheptyl group can be synthesized through a series of cyclization reactions starting from linear precursors.
Pyrazine Ring Formation: The pyrazine ring is usually formed through condensation reactions involving appropriate precursors such as diamines and diketones.
Carboxamide Group Introduction: The carboxamide group is introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Final Coupling and Hydrochloride Formation: The final step involves coupling the cycloheptyl group with the pyrazine ring and introducing the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
類似化合物との比較
Similar Compounds
- N-[(1-aminocyclohexyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamide hydrochloride
- N-[(1-aminocyclooctyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamide hydrochloride
- N-[(1-aminocyclopentyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamide hydrochloride
Uniqueness
N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamide hydrochloride is unique due to its specific cycloheptyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in molecular size, shape, and electronic distribution, affecting its reactivity and interactions with biological targets.
特性
分子式 |
C16H27ClN4O2 |
|---|---|
分子量 |
342.9 g/mol |
IUPAC名 |
N-[(1-aminocycloheptyl)methyl]-5-propan-2-yloxypyrazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H26N4O2.ClH/c1-12(2)22-14-10-18-13(9-19-14)15(21)20-11-16(17)7-5-3-4-6-8-16;/h9-10,12H,3-8,11,17H2,1-2H3,(H,20,21);1H |
InChIキー |
WPMHTCHPAZZOAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=NC=C(N=C1)C(=O)NCC2(CCCCCC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


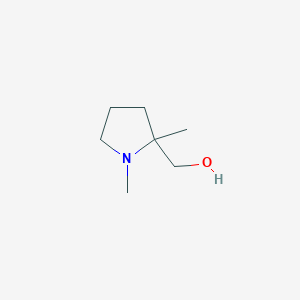

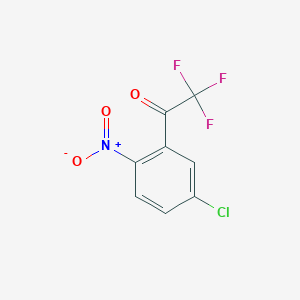
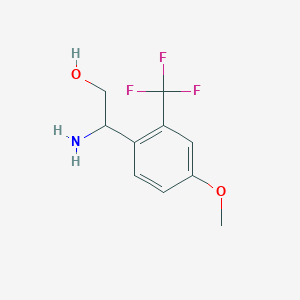

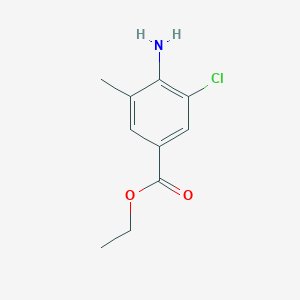
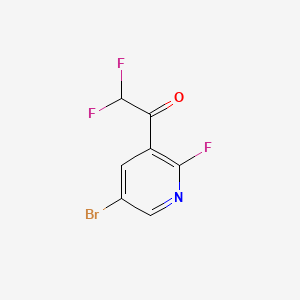


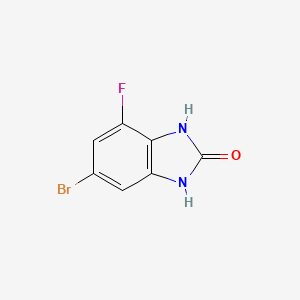
![3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B13579966.png)
![2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid](/img/structure/B13579971.png)
![rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one](/img/structure/B13579982.png)
